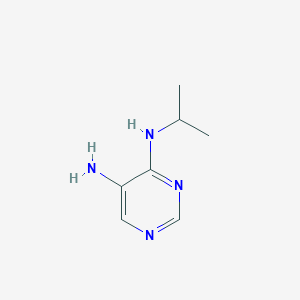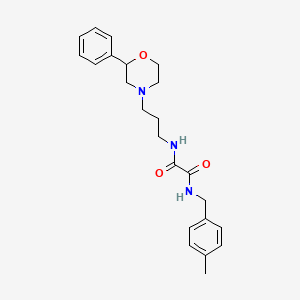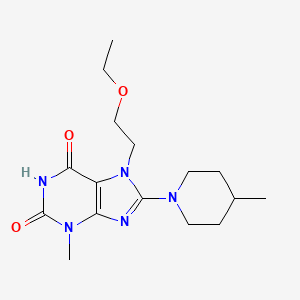
4,5-Pyrimidinediamine, N4-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,5-Pyrimidinediamine, N4-(1,1-dimethylethyl)-” is a chemical compound that contains a total of 26 bonds, including 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 secondary amine .
Molecular Structure Analysis
The molecular structure of “4,5-Pyrimidinediamine, N4-(1,1-dimethylethyl)-” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a primary aromatic amine and a secondary amine .Aplicaciones Científicas De Investigación
Metabolism in Drug Development
- Metabolism of Fostamatinib : This study discusses the metabolism of Fostamatinib, a prodrug of the spleen tyrosine kinase inhibitor R406. It highlights the importance of hepatic and gut bacterial processes in the overall biotransformation of this compound, which is closely related to 4,5-Pyrimidinediamine derivatives (Sweeny et al., 2010).
Genetic and Molecular Research
- Study on O4-Methylthymidine : This research examines the structural properties of O4-Methylthymidine, a promutagen, and its potential mispairing with guanine. This is relevant to understanding the molecular effects of modifications in pyrimidine derivatives (Brennan et al., 1986).
- DNA Methylation in Mammalian Cells : The study explores DNA methylation in mammalian cells, focusing on how pyrimidine derivatives like 5-methylcytosine are integrated into DNA (Sneider & Potter, 1969).
Material Science and Engineering
- Novel Poly(pyridine-imide) with Pyrene Group : This research discusses the synthesis of new poly(pyridine-imide) materials with heterocyclic pyridine groups, which have potential applications in high-performance organic electronics and photonics (Liaw et al., 2007).
Pharmaceutical Applications
- Antiviral Activity of Pyrimidine Derivatives : A study on the antiviral properties of 2,4-diamino-6-hydroxypyrimidines, which are substituted at position 5, against various viruses, highlighting the potential therapeutic applications of pyrimidine derivatives in treating viral infections (Hocková et al., 2003).
Chemical and Biological Properties
- Fluorescent Poly(pyridine-imide) Acid Chemosensor : The development of a novel fluorescent poly(pyridine-imide) acid chemosensor demonstrates the application of pyrimidine derivatives in sensing technologies (Wang et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
4-N-propan-2-ylpyrimidine-4,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-5(2)11-7-6(8)3-9-4-10-7/h3-5H,8H2,1-2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEGFMVXXGYUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Pyrimidinediamine, N4-(1-methylethyl)- | |
CAS RN |
18202-83-0 |
Source


|
| Record name | 4-N-(propan-2-yl)pyrimidine-4,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2940194.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide](/img/structure/B2940195.png)

![1-(4-Ethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2940200.png)
![2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2940202.png)
![Cyclobutyl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2940203.png)

![(E)-4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2940205.png)

![2-Chloro-1-[2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidin-1-yl]propan-1-one](/img/structure/B2940208.png)
![1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B2940213.png)
